molecular formula C13H10N4O7S B10889848 2,4-dinitro-N-(4-sulfamoylphenyl)benzamide

2,4-dinitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B10889848
M. Wt: 366.31 g/mol
InChI Key: GZPUGTBQCCGWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dinitro-N-(4-sulfamoylphenyl)benzamide is a compound that belongs to the class of sulfonamides and benzamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Benzamides, on the other hand, are derivatives of benzoic acid and are widely used in medicinal chemistry for their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with 2,4-dinitrobenzoic acid. The reaction is facilitated by peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dinitro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (nitro and sulfonamide), which confer a combination of biological activities. Its ability to inhibit carbonic anhydrase enzymes makes it a valuable compound in medicinal chemistry, distinguishing it from other sulfonamides and benzamides .

Properties

Molecular Formula

C13H10N4O7S

Molecular Weight

366.31 g/mol

IUPAC Name

2,4-dinitro-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H10N4O7S/c14-25(23,24)10-4-1-8(2-5-10)15-13(18)11-6-3-9(16(19)20)7-12(11)17(21)22/h1-7H,(H,15,18)(H2,14,23,24)

InChI Key

GZPUGTBQCCGWGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.